2,3-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide
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Overview
Description
2,3-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core, a pyridine ring substituted with a trifluoromethyl group, and an azetidine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Introduction of the Pyridine Ring: The pyridine ring, substituted with a trifluoromethyl group, is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine
- Bis(5-(trifluoromethyl)pyridin-2-yl)amine
- 2-trifluoromethyl-1,3-conjugated enynes
Uniqueness
2,3-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H18F3N3O3 |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide |
InChI |
InChI=1S/C18H18F3N3O3/c1-26-14-5-3-4-13(16(14)27-2)17(25)23-12-9-24(10-12)15-8-11(6-7-22-15)18(19,20)21/h3-8,12H,9-10H2,1-2H3,(H,23,25) |
InChI Key |
JVEDVCWQGQTIGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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